

Application Notes and Protocols: Biotin-Gastrin-1 in Drug Discovery

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Compound of Interest

Compound Name: Biotin-Gastrin-1, human (1-17)

Cat. No.: B12387812

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Biotin-Gastrin-1 in drug discovery, with a focus on its application in screening for modulators of the cholecystokinin B receptor (CCK2R), a key target in various physiological and pathological processes. Detailed protocols for key experiments are provided to facilitate the integration of Biotin-Gastrin-1 into existing drug discovery workflows.

Introduction

Gastrin, a peptide hormone, plays a crucial role in regulating gastric acid secretion and mucosal growth.^{[1][2]} Its biological effects are primarily mediated through the cholecystokinin B receptor (CCK2R), a G-protein coupled receptor.^{[1][3]} Dysregulation of the gastrin/CCK2R signaling axis has been implicated in the pathophysiology of various disorders, including gastrointestinal cancers.^{[3][4][5]} Consequently, the CCK2R has emerged as a significant target for therapeutic intervention.

Biotin-Gastrin-1 is a valuable tool in the study of CCK2R and the discovery of novel drug candidates. The biotin moiety allows for sensitive and versatile detection using avidin or streptavidin conjugates, making it suitable for a range of in vitro and in situ applications.^{[6][7]}

Applications of Biotin-Gastrin-1 in Drug Discovery

Biotin-Gastrin-1 serves as a high-affinity probe for the CCK2R and can be employed in various stages of the drug discovery pipeline:

- **Target Validation:** Visualizing the expression and localization of CCK2R in tissues and cells.
- **High-Throughput Screening (HTS):** Identifying novel ligands (agonists or antagonists) that bind to the CCK2R.
- **Lead Characterization:** Determining the binding affinity and specificity of lead compounds.
- **In Vitro and In Situ Assays:** Studying receptor trafficking, internalization, and signaling pathways.

Quantitative Data Summary

The following tables summarize key quantitative data for the interaction of gastrin and its analogs with the CCK2R, providing a baseline for experimental design and data interpretation.

Table 1: Binding Affinities of Gastrin Analogs to CCK2R

Ligand	Cell Line	IC50 (nM)	Reference
Gastrin-17	AGS-CCK2R	~3	[6]
CCK-8	AGS-CCK2R	~3	[6]
Minigastrin (MG0)	AGS-CCK2R	~3	[6]
[Leu15]-Gastrin-I analog	A431-CCK2R	0.69 ± 0.09	[8] [9]
Pentagastrin	A431-CCK2R	0.76 ± 0.11	[8] [9]

Table 2: Kinetic Parameters of Gastrin Binding to its Receptor

Parameter	Value	Conditions	Reference
Kd	~0.4 nM	Rat oxyntic gland mucosa	[10]
k+1 (Association rate)	2 x 10 ⁶ M ⁻¹ s ⁻¹	Rat oxyntic gland mucosa	[10]
k-1 (Dissociation rate)	1 x 10 ⁻³ s ⁻¹	Rat oxyntic gland mucosa	[10]

Experimental Protocols

CCK2R Competitive Binding Assay

This protocol describes a competitive binding assay to screen for compounds that inhibit the binding of Biotin-Gastrin-1 to the CCK2R. This assay is suitable for a 96-well plate format and can be adapted for high-throughput screening.

Materials:

- Biotin-Gastrin-1 (Human, 1-17)
- Cells expressing CCK2R (e.g., AGS-CCK2R, A431-CCK2R)[6][8]
- Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA)
- Test compounds
- Unlabeled Gastrin-17 (for determining non-specific binding)
- Streptavidin-conjugated horseradish peroxidase (HRP)
- HRP substrate (e.g., TMB)
- Stop solution (e.g., 1 M H₂SO₄)
- 96-well microplates (high-binding capacity)

- Plate reader

Procedure:

- Cell Preparation:
 - Culture CCK2R-expressing cells to ~80-90% confluency.
 - Harvest cells and prepare a cell membrane fraction or use whole cells.
 - Resuspend cells or membranes in Binding Buffer to a predetermined optimal concentration.
- Assay Setup:
 - Add 50 μ L of Binding Buffer to all wells of a 96-well plate.
 - Add 2 μ L of test compound at various concentrations to the appropriate wells.
 - For total binding wells, add 2 μ L of vehicle control.
 - For non-specific binding wells, add 2 μ L of a high concentration of unlabeled Gastrin-17 (e.g., 1 μ M).
 - Add 50 μ L of Biotin-Gastrin-1 (at a concentration close to its K_d , e.g., 0.5 nM) to all wells.
 - Add 50 μ L of the cell suspension or membrane preparation to all wells.
- Incubation:
 - Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.
- Washing:
 - Wash the plate 3-5 times with ice-cold Binding Buffer to remove unbound Biotin-Gastrin-1.
- Detection:

- Add 100 μ L of Streptavidin-HRP diluted in Binding Buffer to each well.
- Incubate for 30-60 minutes at room temperature.
- Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
- Add 100 μ L of HRP substrate to each well and incubate until color develops.
- Add 50 μ L of stop solution to each well.
- Data Analysis:
 - Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
 - Calculate the percentage of specific binding for each test compound concentration.
 - Determine the IC₅₀ value for each active compound by fitting the data to a dose-response curve.

Immunohistochemical (IHC) Localization of CCK2R

This protocol outlines the use of Biotin-Gastrin-1 to visualize the localization of CCK2R in formalin-fixed, paraffin-embedded tissue sections using the Avidin-Biotin Complex (ABC) method.^{[10][11]}

Materials:

- Biotin-Gastrin-1
- Formalin-fixed, paraffin-embedded tissue sections
- Xylene and graded alcohols for deparaffinization and rehydration
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
- Blocking solution (e.g., 3% H₂O₂ in methanol, normal serum)
- Avidin/Biotin Blocking Kit

- ABC Reagent (Avidin and Biotinylated HRP complex)
- DAB (3,3'-Diaminobenzidine) substrate kit
- Hematoxylin counterstain
- Mounting medium

Procedure:

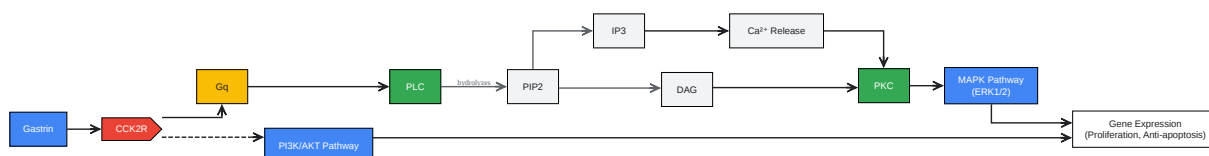
- Deparaffinization and Rehydration:
 - Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohol to water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.
- Peroxidase and Avidin/Biotin Blocking:
 - Block endogenous peroxidase activity with 3% H₂O₂ for 10-15 minutes.[\[2\]](#)
 - Rinse with wash buffer (e.g., PBS).
 - Block endogenous avidin and biotin using an Avidin/Biotin Blocking Kit according to the manufacturer's instructions.[\[12\]](#)
- Blocking Non-Specific Binding:
 - Incubate sections with a blocking solution containing normal serum from the species in which the secondary antibody (if used) is raised for 30-60 minutes.
- Biotin-Gastrin-1 Incubation:

- Incubate the sections with Biotin-Gastrin-1 at an optimized concentration (e.g., 1-10 µg/mL) in a humidified chamber overnight at 4°C or for 1-2 hours at room temperature.
- ABC Reagent Incubation:
 - Rinse slides with wash buffer.
 - Incubate with pre-formed ABC reagent for 30-60 minutes at room temperature.
- Visualization:
 - Rinse slides with wash buffer.
 - Incubate with DAB substrate until the desired brown color intensity is reached.
 - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin.
 - Dehydrate through graded alcohols and clear in xylene.
 - Mount with a permanent mounting medium.

Visualizations

Gastrin/CCK2R Signaling Pathway

The binding of gastrin to the CCK2R initiates a cascade of intracellular signaling events that regulate various cellular processes.[\[1\]](#)[\[3\]](#)[\[13\]](#)

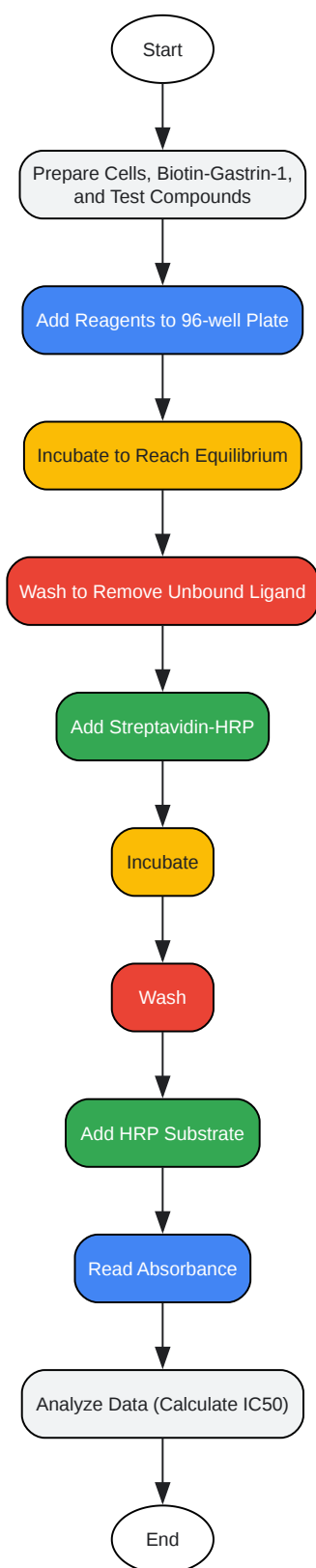


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Caption: Gastrin binding to CCK2R activates Gq, leading to downstream signaling.

Experimental Workflow for CCK2R Competitive Binding Assay

The following diagram illustrates the key steps in the competitive binding assay using Biotin-Gastrin-1.

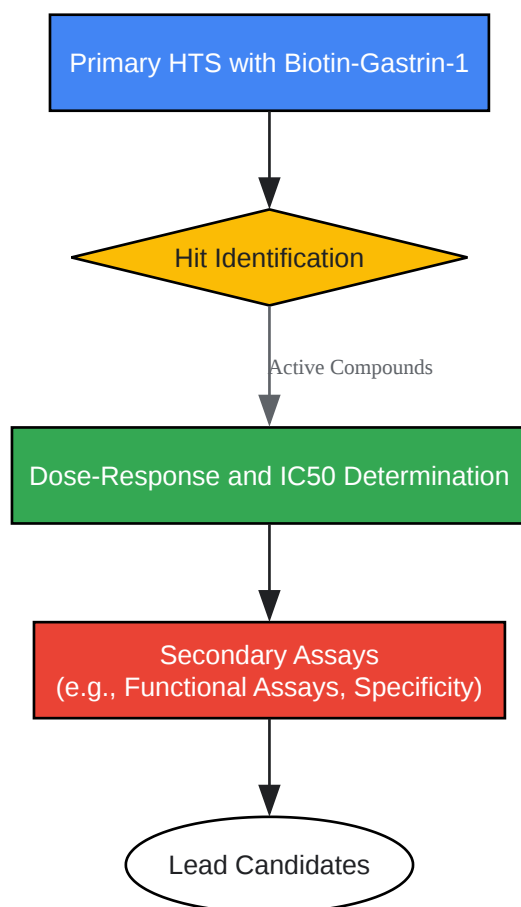


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Caption: Workflow of the CCK2R competitive binding assay.

Logical Relationship in High-Throughput Screening

This diagram illustrates the logical flow of a high-throughput screening campaign to identify CCK2R modulators.



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Caption: High-throughput screening cascade for CCK2R modulator discovery.

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